Decane-2-sulfonoperoxoic acid
Description
Decane-2-sulfonoperoxoic acid is a sulfonoperoxoic acid derivative characterized by a 10-carbon alkyl chain (decane) with a sulfonoperoxo (-SO-OOH) functional group at the second carbon. This compound belongs to the broader class of peroxy acids, which are notable for their oxidizing properties. The structure arises from the replacement of a hydroxyl group in sulfonic acid with a hydroperoxy (-OOH) group, as per IUPAC nomenclature guidelines for thio- and peroxo-substituted acids . Its molecular formula is C₁₀H₂₂O₄S, with a molecular weight of 262.34 g/mol.
This compound is primarily utilized in organic synthesis for epoxidation and oxidation reactions. Its reactivity is modulated by the alkyl chain length and the stability of the peroxo group, which distinguishes it from shorter-chain analogues and non-peroxo sulfonic acids.
Properties
CAS No. |
132258-11-8 |
|---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
decane-2-sulfonoperoxoic acid |
InChI |
InChI=1S/C10H22O4S/c1-3-4-5-6-7-8-9-10(2)15(12,13)14-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
LDMIXMVEJBZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)S(=O)(=O)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane-2-sulfonoperoxoic acid typically involves the oxidation of decane-2-sulfonic acid. One common method is the reaction of decane-2-sulfonic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxo group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of decane-2-sulfonic acid, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Decane-2-sulfonoperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to decane-2-sulfonic acid.
Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of target compounds.
Reduction: Decane-2-sulfonic acid.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
Decane-2-sulfonoperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of decane-2-sulfonoperoxoic acid involves the transfer of oxygen atoms from the peroxo group to target molecules. This process typically involves the formation of reactive oxygen species, which can oxidize various substrates. The molecular targets include organic compounds with electron-rich sites, such as double bonds or aromatic rings.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Decane-1-sulfonic Acid (C₁₀H₂₂O₃S)
- Key Difference : Lacks the peroxo (-OOH) group, instead featuring a sulfonic acid (-SO₃H) group at the first carbon.
- Reactivity: Non-oxidizing, used as a surfactant or ion-pairing agent in chromatography (e.g., Sodium 1-Decanesulfonate, USP grade) .
- Stability: More stable than sulfonoperoxoic acids due to absence of the labile peroxo bond.
(b) Dodecane-2-sulfonoperoxoic Acid (C₁₂H₂₆O₄S)
- Key Difference : Longer alkyl chain (12 carbons) increases hydrophobicity and may reduce solubility in polar solvents.
- Reactivity: Slower oxidation kinetics compared to this compound due to steric hindrance from the longer chain .
(c) Nonadecafluorodecanoic Acid (PFDA, C₁₀HF₁₉O₂)
- Key Difference : Fluorinated alkyl chain with a carboxylic acid group; classified as a substance of very high concern (SVHC) due to persistence and toxicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Typical Solvents) | Oxidizing Capacity |
|---|---|---|---|---|
| This compound | C₁₀H₂₂O₄S | 262.34 | Polar aprotic (e.g., MeCl₂) | High |
| Sodium 1-Decanesulfonate | C₁₀H₂₁NaO₃S | 244.33 | Water, MeOH | None |
| Dothis compound | C₁₂H₂₆O₄S | 290.45 | MeCl₂, limited in water | Moderate |
| Nonadecafluorodecanoic acid | C₁₀HF₁₉O₂ | 514.08 | Fluorinated solvents | None |
Stability and Toxicity
- This compound: Peroxo bonds confer thermal and photolytic instability; decomposition can release oxygen radicals.
- Fluorinated analogues (e.g., PFDA): Exhibit extreme environmental persistence and endocrine-disrupting effects, unlike sulfonoperoxoic acids .
- Sodium 1-Decanesulfonate : Low toxicity, widely used in pharmaceuticals without significant hazardous decomposition .
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